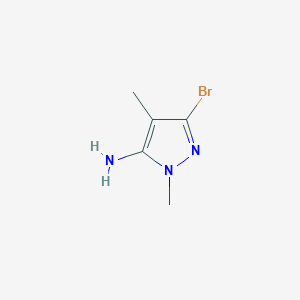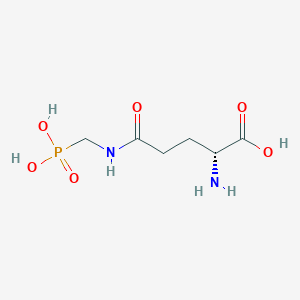
N5-(phosphonomethyl)-d-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N5-(phosphonomethyl)-d-glutamine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of glutamine, modified with a phosphonomethyl group, which imparts distinct chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(phosphonomethyl)-d-glutamine typically involves the reaction of d-glutamine with phosphonomethylating agents. One common method includes the use of glycine and the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA) as intermediates . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of environmentally friendly oxidants and catalysts to reduce waste and energy consumption .
化学反应分析
Types of Reactions
N5-(phosphonomethyl)-d-glutamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphonomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
N5-(phosphonomethyl)-d-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the production of agrochemicals and other industrial products.
作用机制
The mechanism by which N5-(phosphonomethyl)-d-glutamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with metabolic processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds to N5-(phosphonomethyl)-d-glutamine include other phosphonomethyl derivatives and glutamine analogs. Examples include N-(phosphonomethyl)-glycine (glyphosate) and other phosphonomethylated amino acids .
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both phosphonomethyl groups and d-glutamine. This unique combination imparts distinct chemical and biological characteristics that differentiate it from other similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactions, and applications in research and industry make it a valuable subject of study.
属性
分子式 |
C6H13N2O6P |
|---|---|
分子量 |
240.15 g/mol |
IUPAC 名称 |
(2R)-2-amino-5-oxo-5-(phosphonomethylamino)pentanoic acid |
InChI |
InChI=1S/C6H13N2O6P/c7-4(6(10)11)1-2-5(9)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,9)(H,10,11)(H2,12,13,14)/t4-/m1/s1 |
InChI 键 |
GWOPGJQZELPHHS-SCSAIBSYSA-N |
手性 SMILES |
C(CC(=O)NCP(=O)(O)O)[C@H](C(=O)O)N |
规范 SMILES |
C(CC(=O)NCP(=O)(O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)
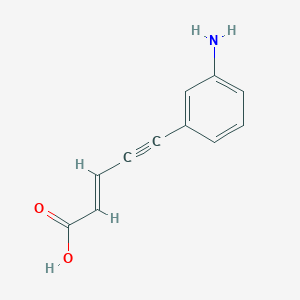

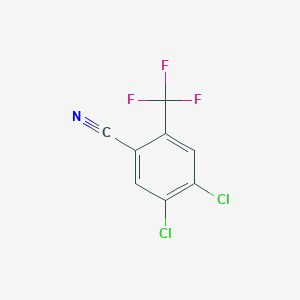


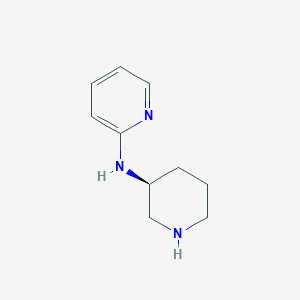

![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)
